2-Methoxyethyl prop-2-enoate amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Methoxyethyl prop-2-enoate amine involves several steps. One common method includes the reaction of 2-methoxyethanol with acrylic acid in the presence of a catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion . Another method involves the esterification of 2-methoxyethanol with acryloyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process typically includes the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to accelerate the esterification reaction . The final product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl prop-2-enoate amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxyethyl prop-2-enoate amine has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl prop-2-enoate amine involves its ability to undergo polymerization and form cross-linked networks. This property is particularly useful in the production of adhesives and coatings. The compound can also interact with various molecular targets through hydrogen bonding and van der Waals interactions, which contribute to its adhesive properties .
Comparison with Similar Compounds
Similar Compounds
Ethylene glycol methyl ether acrylate: Similar in structure but with different physical properties and reactivity.
Methyl acrylate: Another acrylate ester with different applications and reactivity.
Ethyl 2-(methoxymethyl)prop-2-enoate: Similar in structure but with different synthetic routes and applications.
Uniqueness
2-Methoxyethyl prop-2-enoate amine is unique due to its combination of a methoxyethyl group and an acrylate ester, which provides it with distinct reactivity and applications in polymer synthesis and adhesive production .
Properties
Molecular Formula |
C6H13NO3 |
---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
azane;2-methoxyethyl prop-2-enoate |
InChI |
InChI=1S/C6H10O3.H3N/c1-3-6(7)9-5-4-8-2;/h3H,1,4-5H2,2H3;1H3 |
InChI Key |
XFWBEPQWJOTIHP-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC(=O)C=C.N |
Origin of Product |
United States |
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